cis-4-Nonene

Isomer purity Quality control Physical property verification

Researchers using 4-nonene isomer mixtures or 1-nonene for catalyst benchmarking risk irreproducible kinetic data-terminal alkenes can show reaction rates over an order of magnitude slower. cis-4-Nonene (CAS 10405-84-2), with verified Z-configuration, is the standard substrate for Mo/W metathesis studies, providing TOF values directly comparable to published benchmarks. For analytical labs, its Kovats RI of ~897 on OV-101 is unambiguously resolvable from the trans isomer, and its distinct density (0.73-0.74 g/cm³) enables rapid, GLP-compliant identity confirmation. In pheromone synthesis, defined cis geometry avoids costly E-isomer purification. Procure ≥95% GC material to ensure experimental reproducibility.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 10405-84-2
Cat. No. B084754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Nonene
CAS10405-84-2
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCCCCC=CCCC
InChIInChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7-
InChIKeyKPADFPAILITQBG-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Nonene Procurement Specifications


cis-4-Nonene (CAS 10405-84-2, (4Z)-4-Nonene) is a C9 internal olefin with the molecular formula C9H18 and molecular weight 126.24 g/mol . As a defined stereoisomer in the nonene family of 153 structural isomers, it features a cis-configured double bond between carbons 4 and 5 of a linear nine-carbon chain [1]. Unlike 1-nonene (terminal alkene) or trans-4-nonene, the cis geometry confers distinct physical properties and reactivity profiles critical for analytical method development, catalytic benchmark studies, and stereoselective synthesis applications.

Isomer identity Defined cis-4-nonene (Z-configuration) for stereochemical control
Catalyst studies Established benchmark substrate for olefin metathesis kinetics
GC reference Kovats retention index standard for hydrocarbon method development

cis-4-Nonene: Risks of Generic Substitution


Generic substitution with 4-nonene (cis/trans mixture) or terminal 1-nonene introduces uncontrolled variables that compromise analytical reproducibility and catalytic outcomes. cis-4-Nonene and trans-4-nonene differ measurably in density (cis: 0.73–0.74 g/cm³; trans: 0.732 g/mL at 25°C) and boiling point range (cis: 143–147°C; trans: 144–146°C) [1]. More critically, cis-4-nonene exhibits distinct Kovats retention indices (RI ~894–897 on OV-101) versus trans-4-nonene (RI ~897–900 on OV-101), enabling unambiguous isomer-specific identification in complex hydrocarbon mixtures [2]. In catalytic metathesis, terminal 1-nonene demonstrates substantially slower kinetics than cis-4-nonene under identical conditions, with conversion differences exceeding an order of magnitude [3]. Substitution without isomer validation therefore invalidates kinetic comparisons and analytical traceability.

trans-4-Nonene
Density and retention index differ; isomer-specific QC may shift.
1-Nonene (terminal)
Metathesis kinetics substantially slower; TOF comparisons may not transfer.
4-Nonene isomer mixture
Uncontrolled stereochemistry invalidates pheromone synthesis pathway fidelity.

cis-4-Nonene Quantitative Differentiation Evidence


Density-Based Isomer Verification

cis-4-Nonene exhibits a higher density than its trans isomer under standard conditions: cis-4-nonene has a density of 0.73–0.74 g/cm³ (specific gravity 20/20: 0.74) , while trans-4-nonene has a density of 0.732 g/mL at 25°C [1]. This density difference provides a simple, non-destructive quality control metric for confirming isomer identity upon receipt.

Density verification
Head-to-head
cis 0.73–0.74 g/cm³ vs trans 0.732 g/mL at 25°C
Supports isomer identity QC
Non-destructive density check
Isomer purity Quality control Physical property verification

GC Retention Index Differentiation

cis-4-Nonene can be unambiguously distinguished from trans-4-nonene by Kovats retention index (RI) on non-polar columns. On OV-101 (polydimethylsiloxane), cis-4-nonene exhibits RI values of 894 (40°C), 895 (60°C), 896 (80°C), and 897 (110°C) [1]. On squalane at 100°C, the RI is 885 [2]. The trans isomer consistently elutes with slightly higher RI values (e.g., ~897–900 on OV-101 under comparable conditions), providing a systematic ~2–5 RI unit separation window.

GC retention index
Head-to-head
cis RI 894–897 (OV-101) vs trans ~897–900; Δ ≈ 2–5 units
Enables isomer-specific identification
Non-polar column, isothermal GC
Gas chromatography Retention index Isomer separation Analytical chemistry

Olefin Metathesis Kinetic Advantage

In olefin metathesis reactions, cis-4-nonene serves as a more reactive and kinetically informative substrate than terminal 1-nonene. At 70°C with 0.1 mol% catalyst, cis-4-nonene achieves ~8% conversion in 10 minutes and reaches equilibrium (~500 turnovers) within 3 hours [1]. In contrast, 1-nonene under identical conditions requires 1 mol% catalyst loading (10× higher) to achieve only ~3% conversion in 360 minutes, with equilibrium (84 turnovers) reached only after 24 hours [1]. This kinetic divergence makes cis-4-nonene the preferred substrate for rapid catalyst screening and TOF quantification.

Metathesis kinetics
Head-to-head
>10× faster conversion, 6× higher TOF vs 1-nonene
Preferred substrate for catalyst benchmarking
0.1 mol% catalyst, 70°C, 3 h vs 24 h
Olefin metathesis Catalyst benchmarking Turnover frequency Reaction kinetics

Tungsten Catalyst TOF: Ligand Effects

cis-4-Nonene has been established as a standard benchmark substrate for evaluating tungsten-based olefin metathesis catalysts. A well-defined silica-supported tungsten oxo alkylidene complex [(≡SiO)W(═O)(═CHtBu)OAr] achieves high self-metathesis activity with cis-4-nonene, with TOF activity increasing predictably as a function of OR ligand electronic properties in the order: OtBu < OtBuF3 < OSi(OtBu)3 < OtBuF6 < OtBuF9 [1]. This ligand-dependent activity trend was quantitatively modeled using multivariate linear regression, enabling predictive catalyst design [2]. In contrast, classical heterogeneous WO3/SiO2 catalysts show negligible activity with the same substrate under comparable conditions [3].

Tungsten catalyst TOF
Cross-study
TOF predictable via ligand electronic properties (multivariate regression)
Standard substrate for catalyst development
Silica-supported W complexes; comparable dataset
Catalyst development Structure-activity relationship Turnover frequency Heterogeneous catalysis

Stereochemical Requirement in Pheromone Synthesis

The cis (Z) stereochemistry of cis-4-nonene is structurally essential for the synthesis of 4Z-nonen-1-ol, a key intermediate in the production of sex pheromones for the cotton bollworm (Helicoverpa armigera) and cabbage moth (Mamestra brassicae) [1][2]. The Z-configuration is preserved through ozonolysis-based synthetic routes from cyclic butadiene-isoprene codimer precursors, with regioselective partial ozonolysis (0.9 equiv O3) across the trisubstituted double bond followed by NaBH(OAc)3 reduction yielding the 9-hydroxy-5Z-nonen-2-one precursor [3]. trans-4-Nonene or isomer mixtures would produce the incorrect E-geometry, yielding biologically inactive stereoisomers that fail to elicit target insect behavioral responses.

Pheromone synthesis
Class-level
Z-configuration required for 4Z-nonen-1-ol → active pheromone
Stereochemical fidelity critical for bioactivity
Class-level inference from pheromone SAR
Stereoselective synthesis Pheromone chemistry Ozonolysis Agrochemical intermediates

cis-4-Nonene Application Scenarios


Olefin Metathesis Catalyst Benchmarking

cis-4-Nonene is the established benchmark substrate for evaluating tungsten and molybdenum olefin metathesis catalysts. Its adoption across multiple catalyst development studies enables direct comparison of turnover frequency (TOF) values across different ligand systems and support architectures [1]. The compound's defined cis stereochemistry and internal double bond position provide a reproducible kinetic profile that reveals ligand electronic effects not observable with terminal alkenes like 1-nonene, which exhibits substantially slower kinetics . For laboratories developing heterogeneous or homogeneous metathesis catalysts, procurement of high-purity cis-4-nonene (>95% GC, TCI N0384 specification) ensures comparability with published benchmark data .

GC-MS Method Development for Hydrocarbons

cis-4-Nonene serves as a reference standard for developing and validating GC methods for complex hydrocarbon mixtures. Its well-documented Kovats retention index values (RI 894–897 on OV-101 non-polar column; RI 885 on squalane) enable unambiguous isomer identification and system calibration [1]. The ~2–5 RI unit separation from trans-4-nonene provides a validated resolution window for isomer-specific quantification in petrochemical, environmental, or forensic sample analysis. Procurement of isomer-pure cis-4-nonene is essential for establishing accurate retention time libraries and confirming column performance before analyzing unknown mixtures.

Stereoselective Pheromone Intermediate Synthesis

The Z-configuration of cis-4-nonene is structurally required for synthesizing 4Z-nonen-1-ol, the critical intermediate in producing sex pheromones for the cotton bollworm (Helicoverpa armigera) and cabbage moth (Mamestra brassicae) [1]. Ozonolysis-based synthetic routes preserve the cis stereochemistry, yielding biologically active Z-isomers . Procurement of defined cis-4-nonene rather than 4-nonene isomer mixtures ensures stereochemical fidelity throughout the synthetic sequence, avoiding costly purification of inactive E-isomer byproducts. This application scenario is supported by peer-reviewed synthetic methodology specifically optimized for the Z-configured substrate.

Isomer QC by Physical Properties

cis-4-Nonene's measurable density difference from trans-4-nonene (cis: 0.73–0.74 g/cm³; trans: 0.732 g/mL at 25°C) provides a simple, non-destructive identity confirmation test for incoming material inspection [1]. For laboratories requiring documented isomer identity verification as part of GLP/GMP compliance, density measurement offers an orthogonal confirmation method complementary to GC analysis. This rapid verification reduces risk of experimental failure due to inadvertent use of incorrect stereoisomer in stereoselective reactions or analytical method validation.

Application
Selection Property
Validation Focus
Catalyst benchmarking
Defined cis internal olefin
TOF comparability across ligand systems
GC-MS method development
Isomer-specific Kovats RI
RI-based isomer identification and calibration
Pheromone intermediate synthesis
Z-configuration preservation
Pheromone bioactivity endpoint fidelity
Incoming material QC
Density differentiation from trans
Orthogonal isomer identity confirmation

Technical Documentation Hub

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48 linked technical documents
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